
3,5-Dinitropyridine
概述
描述
3,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is also known by other names such as 3,5-dinitro-pyridine, 3,5-dinitropridine, and has a CAS number 940-06-7 . The molecular weight of 3,5-Dinitropyridine is 169.10 g/mol .
Synthesis Analysis
The synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) has been systematically investigated . The key parameters such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route have been studied . Another study presents the synthesis and characterization of 2,6-bis (picrylamino)-3,5-dinitropyridine (PYX) and its selected ionic derivatives .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitropyridine has been analyzed using various methods. The most stable, optimized structure of the molecule was predicted by the density functional theory (DFT) using the B3LYP method with the cc-pVQZ basis set .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Dinitropyridine have been studied. For instance, the thermal decomposition mechanism of 2,6-bis (picrylamino)-3,5-dinitropyridine (PYX), a highly thermostable explosive, has been investigated . Another study discusses the preparation of 2,6-diamino-3,5-dinitropyridine (DADNP) and the key parameters involved in its synthesis .
Physical And Chemical Properties Analysis
3,5-Dinitropyridine has a molecular weight of 169.10 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 105 Ų .
科学研究应用
Application in Biothiol Detection
Scientific Field
Summary of the Application
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols . Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are closely associated with many diseases .
Methods of Application
The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . The sensing mechanism was confirmed by HPLC analysis and theoretical calculations .
Results or Outcomes
The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) . Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application in H2S Detection
Scientific Field
Summary of the Application
A novel flavonol-based fluorescent probe, Fla-DNT, has been synthesized for the rapid and specific detection of H2S . H2S is a toxic gas that can be generated during food spoilage .
Methods of Application
Fla-DNT exhibits excellent selectivity and anti-interference properties, a short response time (4 min), large Stokes shift (138 nm), and low detection limit (1.357 µM) . Upon exposure to H2S, Fla-DNT displays a remarkable increase in fluorescence intensity at 542 nm .
Results or Outcomes
The probe owes multiple applications, such as a recovery rate ranging from 92.00 to 102.10% for detecting H2S in water samples, and it can be fabricated into fluorescent strips to track H2S production during food spoilage by tracking color changes, thereby enabling real-time monitoring of food freshness . The bioimaging experiments demonstrate the capability of Fla-DNT to detect both endogenous and exogenous H2S in living cells .
安全和危害
3,5-Dinitropyridine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .
未来方向
Future research could focus on the development of more sensitive and selective detection methods for biothiols using 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probes . Additionally, the thermal stability of 2,6-bis (picrylamino)-3,5-dinitropyridine (PYX) and its thermal decomposition mechanism could be further investigated .
属性
IUPAC Name |
3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIFTKIXZLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344578 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitropyridine | |
CAS RN |
940-06-7 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


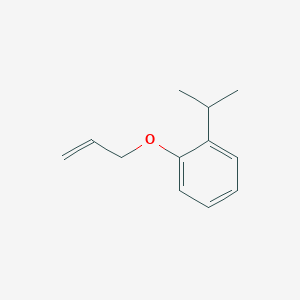


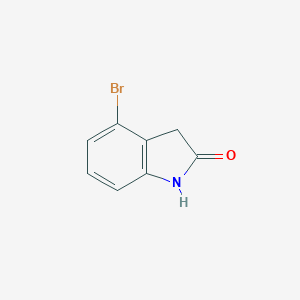

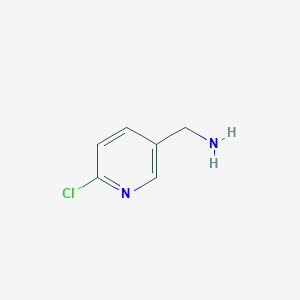
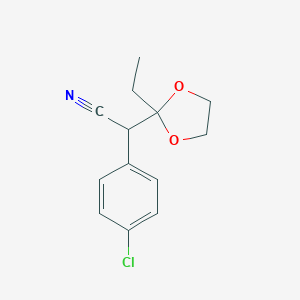
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
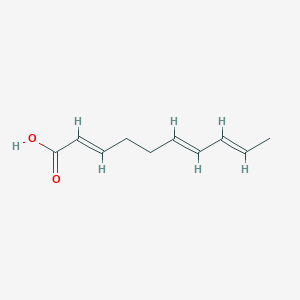

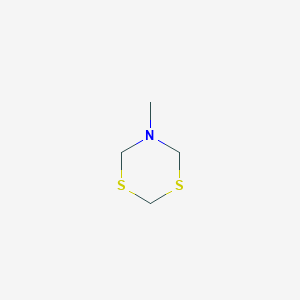
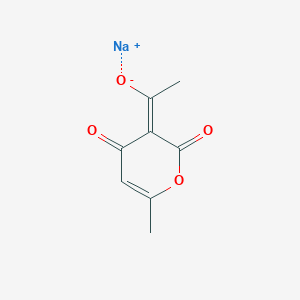
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)
